![molecular formula C22H23N5O B2763872 N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105233-03-1](/img/structure/B2763872.png)
N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, also known as PTAC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics and Applications
Heterocyclic Compounds
Nitrogen-containing compounds like pyridines, pyrazines, piperidines, and others are foundational in pharmaceuticals and agrochemicals due to their high biological activities. The discussed compound falls within this category, showcasing its potential as a structural component in various applications. These compounds are utilized in herbicides, insecticides, vitamins, and adhesives, as well as in flavors, fragrances, and pharmaceutical intermediates. For instance, pyrazines serve as intermediates in the synthesis of anti-tuberculosis drugs like pyrazinamide, highlighting the relevance of such heterocyclic compounds in medicinal chemistry (Higasio & Shoji, 2001).
Synthesis of Novel Fused Heterobicycles
The synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles is another area of interest. These compounds are synthesized from piperidine carboxamides, which are chemically related to the discussed compound, underlining the utility of such structures in creating new pharmacologically active heterocycles (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Cocrystallization with Antitubercular Drugs
The compound's structural relatives have been studied for cocrystallization behavior with antitubercular drug pyrazinoic acid, suggesting its potential role in enhancing drug efficacy through solid-state modifications. This research illustrates how modifications to carboxamide positions affect intermolecular interactions, potentially offering a pathway to optimize drug formulations (Prasad et al., 2015).
Glycine Transporter 1 Inhibitor
Related compounds have been identified as potent inhibitors of the Glycine Transporter 1 (GlyT1), highlighting the compound's relevance in neuroscience research. These inhibitors can influence the concentration of glycine in the cerebrospinal fluid, impacting neurological conditions and treatments (Yamamoto et al., 2016).
Anti-Tubercular Agents
A series of benzamide derivatives, structurally related to the discussed compound, were synthesized and evaluated for their anti-tubercular activity, indicating the compound's potential as a lead structure in developing new treatments for tuberculosis (Srinivasarao et al., 2020).
Eigenschaften
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-16-5-2-3-7-19(16)20-8-9-21(26-25-20)27-13-10-17(11-14-27)22(28)24-18-6-4-12-23-15-18/h2-9,12,15,17H,10-11,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFKQHSTFJSGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.